3'-TRIFLUOROMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE
CAS No.: 898778-33-1
Cat. No.: VC2303662
Molecular Formula: C16H10F6O
Molecular Weight: 332.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898778-33-1 |
|---|---|
| Molecular Formula | C16H10F6O |
| Molecular Weight | 332.24 g/mol |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H10F6O/c17-12-6-9(7-13(18)15(12)19)4-5-14(23)10-2-1-3-11(8-10)16(20,21)22/h1-3,6-8H,4-5H2 |
| Standard InChI Key | WEFXBLXXAGWBPO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Introduction
Chemical Structure and Properties
Molecular Identification
3'-TRIFLUOROMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE is a fluorinated propiophenone derivative characterized by two key structural features: a trifluoromethyl group at the 3' position of one phenyl ring and three fluorine atoms at the 3, 4, and 5 positions of the second phenyl ring. The compound's detailed identification parameters are summarized in Table 1 :
| Parameter | Value |
|---|---|
| CAS Number | 898778-33-1 |
| Molecular Formula | C16H10F6O |
| Molecular Weight | 332.24 g/mol |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
The compound features a total of six fluorine atoms, which significantly influence its chemical behavior and physical properties. The carbonyl group between the two aromatic moieties serves as an important functional center for potential chemical transformations.
Synthetic Approaches
Laboratory Synthesis Methods
Several synthetic routes can be employed to prepare 3'-TRIFLUOROMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE. Based on established methods for similar fluorinated compounds, the following approaches are viable:
Friedel-Crafts Acylation
This approach typically involves the reaction of 3-(trifluoromethyl)benzene with an appropriate acyl chloride derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of reactive intermediates.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, offer an alternative synthetic route. This approach would involve the coupling of a 3,4,5-trifluorophenylboronic acid with a suitably functionalized trifluoromethylbenzene derivative.
Aldol Condensation Pathway
Drawing from the synthesis of related compounds like 3-(trifluoromethyl)propiophenone, which can be prepared from 3-(trifluoromethyl)aniline and propionaldoxime with yields of 72-77%, similar aldol condensation approaches could be adapted for this compound .
Industrial Production Considerations
For large-scale production, modifications to the laboratory methods would be necessary. Industrial synthesis would likely employ:
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Continuous flow reactors for better control over reaction parameters
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Optimized reaction conditions to maximize yield and minimize waste
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Efficient purification methods including recrystallization and chromatography
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Rigorous quality control measures to ensure consistent purity
Chemical Reactivity
Reactivity at the Carbonyl Group
The carbonyl group in 3'-TRIFLUOROMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE serves as a key reactive center:
Reduction Reactions
The carbonyl group can undergo reduction to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The highly fluorinated nature of the molecule may affect the rate and selectivity of this reduction.
Nucleophilic Addition
Typical carbonyl addition reactions are possible, including reactions with Grignard reagents, organolithium compounds, and other nucleophiles. The electron-withdrawing nature of the fluorine atoms likely enhances the electrophilicity of the carbonyl carbon.
Condensation Reactions
The ketone moiety can participate in condensation reactions with amines to form imines, with hydrazines to form hydrazones, or in aldol-type reactions with other carbonyl compounds.
Reactivity of Fluorinated Aromatic Rings
The fluorinated aromatic rings exhibit distinctive reactivity patterns:
Metalation Reactions
Directed ortho-metalation can occur under appropriate conditions, particularly with strong bases like lithium diisopropylamide (LDA), potentially providing access to further functionalized derivatives.
Applications in Scientific Research
Medicinal Chemistry Applications
Highly fluorinated compounds like 3'-TRIFLUOROMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE have several important applications in medicinal chemistry:
Drug Development
Comparative Analysis with Related Compounds
Structural Comparisons
Table 2 compares 3'-TRIFLUOROMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE with related fluorinated propiophenone derivatives:
These structural variations have significant implications for the compounds' physical properties, chemical reactivity, and potential applications.
Electronic Effects
The trifluoromethyl group in 3'-TRIFLUOROMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE exhibits different electronic effects compared to other substituents:
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Compared to the methyl group in 3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone, the CF₃ group is strongly electron-withdrawing, affecting the electron density distribution across the molecule .
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The CF₃ group provides a different electronic environment than individual fluorine atoms as in 3',4',5'-TRIFLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE, despite both being electron-withdrawing .
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Compared to chlorine substituents in 3',5'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone, the CF₃ group has stronger electron-withdrawing properties through inductive effects .
Analytical Characterization
NMR Spectroscopy
The ¹H NMR spectrum of 3'-TRIFLUOROMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE would show distinctive features:
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Aromatic protons of the trifluoromethyl-substituted phenyl ring would appear as a complex pattern due to coupling with fluorine
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Methylene protons of the propionyl chain would appear as triplets or multiplets
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The ¹⁹F NMR would show distinct signals for the trifluoromethyl group and the three fluorine atoms on the second aromatic ring
Infrared Spectroscopy
Key IR absorption bands would include:
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Strong C=O stretching around 1680-1700 cm⁻¹
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C-F stretching bands in the 1000-1400 cm⁻¹ region
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Aromatic C=C stretching around 1600 cm⁻¹
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable methods for analyzing the purity of 3'-TRIFLUOROMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE. The high fluorine content would make it particularly amenable to detection by electron capture detectors in GC analysis.
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing more efficient and environmentally friendly synthetic routes for 3'-TRIFLUOROMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE, potentially utilizing:
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Green chemistry approaches with reduced solvent usage
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Catalytic methods requiring lower catalyst loadings
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Flow chemistry techniques for continuous production
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Chemoenzymatic approaches for selective transformations
Biological Activity Exploration
Given the structural features of 3'-TRIFLUOROMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE, investigation of its potential biological activities represents an important research direction:
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Screening against various enzyme targets
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Evaluation of anti-inflammatory or anticancer properties
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Investigation of potential applications in infectious disease research
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Structure-activity relationship studies through systematic modification of key structural elements
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